cortistatin C - 882976-97-8

cortistatin C

Catalog Number: EVT-1580718
CAS Number: 882976-97-8
Molecular Formula: C30H34N2O4
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cortistatin C is a member of the class of cortistatins that is cortistatin A in which the hydrogens at position 16 have been replaced by an oxo group. It is a member of cortistatins, a diol, a cyclic ketone and a secondary alcohol. It derives from a cortistatin B.
Overview

Cortistatin C is a steroidal alkaloid derived from marine sponges, specifically belonging to the cortistatin family, which includes several biologically active compounds. These compounds have garnered attention due to their potential pharmacological applications, particularly in immunomodulation and neurobiology. Cortistatin C is characterized by its unique structural features that differentiate it from other steroidal compounds, making it a subject of interest for synthetic chemists and pharmacologists alike.

Source and Classification

Cortistatin C was first isolated from the marine sponge Cortinarius species, which are known for producing a variety of bioactive natural products. The classification of cortistatin C falls under the category of steroidal alkaloids, which are characterized by their steroid backbone and nitrogen-containing functional groups. This compound is part of a broader class of cortistatins that have been studied for their structure-activity relationships and potential therapeutic benefits.

Synthesis Analysis

The synthesis of cortistatin C involves several advanced organic chemistry techniques aimed at constructing its complex molecular framework. Notably, the synthesis often employs methodologies such as:

  • Snieckus Cascade Methodology: This technique facilitates the formation of tetracyclic structures through strategic carbanion chemistry and rearrangements.
  • Masamune Alkylative Dearomatization: This method is crucial in transforming simpler precursors into the pentacyclic core characteristic of cortistatins.

A detailed synthesis route typically begins with readily available terrestrial steroids, which are subjected to various chemical reactions including oxidation, reduction, and cyclization to yield cortistatin C. For instance, one approach involves synthesizing a key intermediate known as cortistatinone, which serves as a precursor for further modifications leading to cortistatin C itself .

Molecular Structure Analysis

Cortistatin C features a complex molecular structure defined by its steroidal framework. The molecular formula is typically represented as C27H37NC_{27}H_{37}N, indicating the presence of 27 carbon atoms, 37 hydrogen atoms, and one nitrogen atom. The structural analysis reveals several fused rings that are characteristic of steroidal compounds.

Structural Data

  • Molecular Weight: Approximately 397.6 g/mol
  • Structural Features: The presence of a nitrogen atom in the ring system contributes to its biological activity and interaction with various biological targets.
Chemical Reactions Analysis

The synthesis of cortistatin C involves multiple chemical reactions that can be categorized into:

  • Oxidation Reactions: These are used to convert alcohols into ketones or aldehydes, essential for forming the steroid backbone.
  • Reduction Reactions: These reactions help in modifying functional groups to achieve the desired stereochemistry.
  • Cyclization Reactions: Key to forming the multi-ring structure of cortistatin C, these reactions often involve intramolecular processes that create new carbon-carbon bonds.

Each reaction step is carefully controlled to ensure high yield and selectivity towards the desired product .

Mechanism of Action

Cortistatin C exhibits its biological effects primarily through modulation of neuropeptide signaling pathways. It has been shown to interact with specific receptors involved in immune response regulation and neuronal signaling. The mechanism typically involves:

  1. Binding to Receptors: Cortistatin C binds to neuropeptide receptors, influencing intracellular signaling cascades.
  2. Modulation of Immune Responses: By affecting cytokine release and immune cell activity, cortistatin C can alter inflammatory responses.
  3. Neuroprotective Effects: Its interaction with neuronal receptors may provide neuroprotective benefits, making it a candidate for therapeutic exploration in neurodegenerative diseases.
Physical and Chemical Properties Analysis

Cortistatin C possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Generally soluble in organic solvents but exhibits limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of steroidal compounds.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its structure and assess purity during synthesis .

Applications

Cortistatin C has potential applications in various scientific fields:

  • Pharmacology: Due to its immunomodulatory properties, cortistatin C is being explored as a therapeutic agent for autoimmune disorders and inflammation-related conditions.
  • Neuroscience: Its ability to interact with neuropeptide receptors positions it as a candidate for studies related to neurodegenerative diseases and cognitive function enhancement.
  • Synthetic Chemistry: The methodologies developed for synthesizing cortistatin C contribute valuable knowledge to synthetic organic chemistry, particularly in steroidal compound synthesis.

The ongoing research into cortistatin C not only enhances our understanding of its biological roles but also opens avenues for developing novel therapeutic agents based on its structure .

Immunomodulatory Mechanisms of Cortistatin C in Inflammatory Pathologies

Role in Cytokine and Chemokine Regulation

Cortistatin functions as a master regulator of inflammatory mediators, disrupting pathogenic cytokine networks through transcriptional and post-translational mechanisms. In experimental models of asthma, cortistatin-deficient mice exhibit amplified production of the chemokine CCL2 (MCP-1), driving Th17-cell infiltration and bronchial hyperreactivity. Exogenous cortistatin normalizes CCL2 levels and attenuates leukocyte recruitment by inhibiting NF-κB nuclear translocation [6]. Similarly, in ischemic stroke, cortistatin suppresses TNF-α, IL-1β, and IL-6 while elevating anti-inflammatory IL-10 in microglia and infiltrating macrophages [1]. This rebalancing of cytokine profiles correlates with reduced infarct volumes and improved neurological outcomes.

In intestinal inflammation, cortistatin analogues engineered for enhanced stability (e.g., analogue A5) retain the native peptide’s capacity to downregulate IFN-γ, IL-2, and IL-6 in lamina propria mononuclear cells. This occurs partly via modulation of JAK-STAT and TGF-β pathways, disrupting the feed-forward loops that perpetuate colitis [4]. Notably, cortistatin’s inhibition of NF-κB is context-dependent: It blocks p65 phosphorylation in astrocytes and endothelial cells but does not globally suppress this pathway, preserving essential immune surveillance functions [6] [9].

Table 1: Cortistatin-Mediated Modulation of Key Inflammatory Mediators

PathologySuppressed MediatorsInduced MediatorsPrimary Cellular Targets
AsthmaCCL2, TNF-α, IL-6IL-10Airway epithelial cells, T cells
Ischemic StrokeTNF-α, IL-1β, IL-6, MCP-1IL-10, GDNF, BDNFMicroglia, infiltrating macrophages
Inflammatory Bowel DiseaseIFN-γ, IL-2, IL-6, TNF-αTGF-β, IL-10Lamina propria mononuclear cells
Endothelial InjuryIL-1β, CXCL8, ROSTIMP-1, VE-cadherinBrain endothelial cells

Modulation of Macrophage Polarization and Deactivation

Cortistatin drives a switch from pro-inflammatory (M1) to reparative (M2) macrophage phenotypes, a critical transition in resolving inflammation. In glioblastoma microenvironments, cortistatin synergizes with somatostatin to upregulate M2 markers (Arg1, CD206) in tumor-associated macrophages via SSTR2/5 activation, indirectly suppressing tumor growth [2]. After cerebral ischemia, cortistatin enhances expression of triggering receptor expressed on myeloid cells 2 (TREM2) – a sensor for damage-associated molecular patterns (DAMPs) – on microglia. TREM2 signaling shifts microglia toward a phagocytic, anti-inflammatory state, accelerating clearance of apoptotic debris and curtailing secondary neuronal injury [1].

Mechanistically, cortistatin cooperates with IL-4/STAT6 signaling to amplify M2 gene transcription. It also inhibits IRF5-driven M1 programs by reducing phosphorylation of MAPK p38 and JNK. In cortistatin-deficient mice, macrophages exhibit intrinsic hyperactivation to LPS, producing exaggerated TNF-α and nitric oxide (NO) due to impaired SOCS3 induction – a key negative regulator of TLR4 signaling [4] [9]. This confirms cortistatin’s non-redundant role in macrophage deactivation.

Table 2: Cortistatin’s Effects on Macrophage/Glial Polarization Markers

Polarization StateKey Induced MarkersKey Suppressed MarkersFunctional Outcome
M2a (Alternative activation)Arg1, Ym1, CD206, TREM2iNOS, COX-2Tissue repair, phagocytosis
Microglia (Anti-inflammatory)BDNF, GDNF, TGF-βTNF-α, IL-1β, CCL3Neuroprotection, synaptic remodeling

Interaction with Somatostatin Receptor Subtypes (SSTR1-5)

Cortistatin binds all five somatostatin receptors (SSTR1-5) with nanomolar affinity, but its receptor selectivity profile differs markedly from somatostatin. Competitive binding assays reveal cortistatin’s highest affinity for SSTR2 (IC₅₀ = 0.09 nM), followed by SSTR4 (0.2 nM), SSTR3 (0.3 nM), SSTR5 (0.3 nM), and SSTR1 (5 nM) [10]. This enables nuanced signaling outcomes:

  • SSTR2/5 Activation: In glioblastoma cells, SSTR2 downregulation correlates with poor prognosis. Cortistatin activation of SSTR2/5 inhibits proliferation via CDKN1A induction and suppresses JAK-STAT/NF-κB pathways. Notably, glioblastomas overexpressing the truncated splice variant sst5TMD4 evade cortistatin-mediated growth inhibition, implicating this variant in therapeutic resistance [2] [5].
  • SSTR4 in Barrier Protection: In intestinal epithelium, SSTR5 activation by cortistatin analogues preserves tight junction integrity (claudin-1, ZO-1) and reduces permeability. SSTR5⁻/⁻ mice exhibit exacerbated colitis due to disrupted mucosal barriers [4] [5].
  • Differential Signaling: While both cortistatin and somatostatin inhibit adenylyl cyclase via Gαᵢ, cortistatin uniquely activates β-arrestin-biased pathways at SSTR3. This promotes receptor internalization and MAPK signaling linked to anti-apoptotic effects in neurons [7] [8].

Table 3: Cortistatin Signaling Through Somatostatin Receptors

ReceptorBinding Affinity (IC₅₀)Key Signaling PathwaysPrimary Immunomodulatory Actions
SSTR15 nMGαᵢ (↓cAMP), PLCβ-PKCWeak anti-proliferative effects
SSTR20.09 nMGαᵢ (↓cAMP), β-arrestin/ERKInhibits lymphocyte activation, cytokine release
SSTR30.3 nMGαᵢ (↓cAMP), β-arrestin/p38 MAPKInduces apoptosis in activated T cells
SSTR40.2 nMGαᵢ (↓cAMP), SHP-1/JAK2Suppresses macrophage chemotaxis
SSTR50.3 nMGαᵢ (↓cAMP), PI3K/AktEnhances barrier function, M2 polarization

Cross-Talk with Ghrelin Receptor (GHSR1a) Signaling

Cortistatin’s interaction with the ghrelin receptor GHSR1a underpins functions distinct from somatostatin. Though cortistatin lacks octanoyl modification, it binds GHSR1a with moderate affinity (EC₅₀ ~25-100 nM), inducing β-arrestin recruitment and receptor internalization without activating Gαq-dependent calcium flux [3] [8] [10]. This biased agonism has critical immunoregulatory consequences:

  • Synergy with SSTRs: In brain endothelium, cortistatin binding to GHSR1a facilitates heterodimerization with SSTR5, potentiating Akt/NO synthase activation and enhancing barrier integrity. Cortistatin-deficient endothelia show disrupted tight junctions (claudin-5, occludin) and hyperpermeability, partially reversible by GHSR1a agonism [9].
  • Modulation of Inflammasome: In macrophages, cortistatin’s GHSR1a engagement suppresses NLRP3 inflammasome assembly by reducing mitochondrial ROS and blocking ASC oligomerization. This is independent of somatostatin receptors, as confirmed by sustained inhibition in SSTR1-5 knockout models [3] [8].
  • Metabolic-Immune Integration: Cortistatin-GHSR1a signaling in T cells inhibits mTORC1 and skews differentiation toward Treg phenotypes during inflammation. This integrates metabolic sensing (AMPK activation) with immune tolerance – a pathway unexploited by somatostatin [8].

Properties

CAS Number

882976-97-8

Product Name

cortistatin C

IUPAC Name

(1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1

InChI Key

WMKCSKJMIPEVOG-HIGLSOHYSA-N

SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.